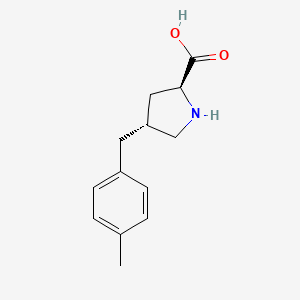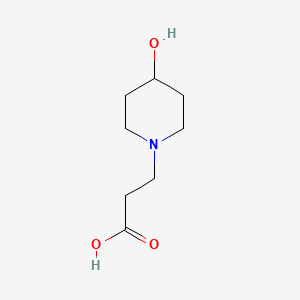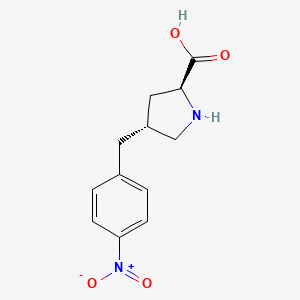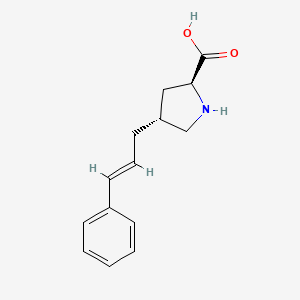
(2S,4R)-4-(4-Methylbenzyl)pyrrolidine-2-carboxylic acid
Vue d'ensemble
Description
(2S,4R)-4-(4-Methylbenzyl)pyrrolidine-2-carboxylic acid, also known as MPAC, is a chiral amino acid derivative that has gained significant attention in the scientific community due to its potential applications in various fields. MPAC has been synthesized using different methods, and its mechanism of action has been studied extensively.
Mécanisme D'action
The mechanism of action of (2S,4R)-4-(4-Methylbenzyl)pyrrolidine-2-carboxylic acid is not fully understood, but it is believed to involve the interaction of the molecule with specific biological targets. This compound has been shown to bind to proteins, such as enzymes and receptors, and modulate their activity. The exact binding site and mode of interaction of this compound with these proteins are still under investigation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the target protein and the concentration used. For example, this compound has been shown to inhibit the activity of enzymes, such as acetylcholinesterase and α-glucosidase, which are involved in the metabolism of neurotransmitters and carbohydrates, respectively. This compound has also been shown to modulate the activity of receptors, such as the dopamine D2 receptor, which is involved in the regulation of mood and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
(2S,4R)-4-(4-Methylbenzyl)pyrrolidine-2-carboxylic acid has several advantages for lab experiments, such as its chiral nature and its ability to interact with specific biological targets. This compound can be used as a chiral auxiliary to control the stereochemistry of reactions, and it can also be used as a probe to study the activity of enzymes and receptors. However, this compound also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the study of (2S,4R)-4-(4-Methylbenzyl)pyrrolidine-2-carboxylic acid, including the development of new synthetic methods, the investigation of its mechanism of action, and the exploration of its potential applications in different fields. Some of the future directions include:
1. Synthesis of new derivatives of this compound with improved properties, such as solubility and selectivity.
2. Investigation of the binding site and mode of interaction of this compound with specific biological targets using computational and experimental methods.
3. Development of new assays to study the activity of enzymes and receptors using this compound as a probe.
4. Exploration of the potential applications of this compound in different fields, such as catalysis, materials science, and drug discovery.
5. Investigation of the pharmacokinetics and pharmacodynamics of this compound in vivo to assess its potential as a drug candidate.
In conclusion, this compound is a chiral amino acid derivative that has potential applications in various fields. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. The study of this compound is an exciting area of research that has the potential to lead to new discoveries and applications.
Applications De Recherche Scientifique
(2S,4R)-4-(4-Methylbenzyl)pyrrolidine-2-carboxylic acid has been studied for its potential applications in various fields, including medicinal chemistry, asymmetric synthesis, and materials science. In medicinal chemistry, this compound has been investigated as a potential drug candidate due to its ability to mimic the structure of natural amino acids and interact with biological targets. In asymmetric synthesis, this compound has been used as a chiral auxiliary to control the stereochemistry of reactions. In materials science, this compound has been used to prepare functionalized surfaces and nanomaterials.
Propriétés
IUPAC Name |
(2S,4R)-4-[(4-methylphenyl)methyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-9-2-4-10(5-3-9)6-11-7-12(13(15)16)14-8-11/h2-5,11-12,14H,6-8H2,1H3,(H,15,16)/t11-,12+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYIWWGWRALFBGE-NEPJUHHUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2CC(NC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C[C@@H]2C[C@H](NC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001269372 | |
| Record name | (4R)-4-[(4-Methylphenyl)methyl]-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001269372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1049978-60-0 | |
| Record name | (4R)-4-[(4-Methylphenyl)methyl]-L-proline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1049978-60-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4R)-4-[(4-Methylphenyl)methyl]-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001269372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{1-[(2-Chlorophenyl)methyl]pyrrolidin-2-yl}methanol](/img/structure/B3339445.png)

![4-Tert-butylphenol;carbonyl dichloride;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B3339469.png)
![1-{4-[4-(Hydroxymethyl)phenyl]piperazin-1-yl}ethan-1-one](/img/structure/B3339476.png)

![2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-(3,5-dimethylphenyl)maleimide](/img/structure/B3339481.png)







